molecular formula C11H13N3S B3025504 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline CAS No. 150536-99-5

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline

Cat. No. B3025504
M. Wt: 219.31 g/mol
InChI Key: OXZGNCVDJZPDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline” is an organic compound with the CAS Number: 150536-99-5. It has a linear formula of C11 H13 N3 S and a molecular weight of 219.31 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3S/c1-7-11(8(2)14-13-7)15-10-6-4-3-5-9(10)12/h3-6H,12H2,1-2H3,(H,13,14) . This indicates that the molecule consists of a pyrazole ring attached to an aniline group via a sulfanyl linker .


Physical And Chemical Properties Analysis

This compound has a storage temperature at room temperature (RT) and is solid in its physical form .

Scientific Research Applications

Heterocyclic Disazo Dyes

A study by Demirçalı (2021) explored the synthesis of heterocyclic disazo dyes containing pyrazole and phenylpyrazole, which are related to aniline derivative compounds. These dyes have potential applications in the dye industry, and their solvatochromic properties and solvent effects were investigated in various solvents (Demirçalı, 2021).

Molecular Structure and DFT Calculations

Shawish et al. (2021) conducted a study on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. They analyzed the molecular structure using X-ray crystallography and DFT calculations, providing insights into the electronic properties and potential applications in material science (Shawish et al., 2021).

Corrosion Inhibition

Wang et al. (2006) performed a DFT study on bipyrazolic-type organic compounds, including those with aniline moieties. These compounds showed potential as corrosion inhibitors, with their efficiencies and reactive sites elucidated through theoretical calculations (Wang et al., 2006).

Synthetic Chemistry and Drug Design

Research on the synthesis of various pyrazole derivatives, including those with aniline components, has been conducted with implications in medicinal chemistry. For example, Nilay Shah et al. (2018) synthesized novel amino pyrazole derivatives and evaluated their antifungal and antimicrobial activities (Shah et al., 2018).

Material Science and Photophysical Properties

Bozkurt and Gul (2019) investigated the fluorescence quenching process of a new pyrazoline derivative with aniline in different solvents. This study provides valuable information for the development of materials with specific photophysical properties (Bozkurt & Gul, 2019).

Future Directions

While specific future directions for “2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline” are not mentioned in the available literature, pyrazole derivatives are a topic of ongoing research due to their varied biological activities . Future research could focus on exploring the biological activities of this compound and its potential applications in medicinal chemistry.

properties

IUPAC Name

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-7-11(8(2)14-13-7)15-10-6-4-3-5-9(10)12/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZGNCVDJZPDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)SC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351553
Record name 2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline

CAS RN

150536-99-5
Record name 2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline
Reactant of Route 2
Reactant of Route 2
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline
Reactant of Route 3
Reactant of Route 3
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline
Reactant of Route 5
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline
Reactant of Route 6
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.